Cas no 1802655-72-6 (Foslevcromakalim)

Foslevcromakalim structure
Foslevcromakalim structure
Product name:Foslevcromakalim
CAS No:1802655-72-6
MF:C16H19N2O6P
Molecular Weight:366.305625200272
CID:5629309
PubChem ID:91826794

Foslevcromakalim 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-3-(phosphonooxy)-, (3S,4R)-
    • UNII-3U3LYD9HK6
    • foslevcromakalim [INN]
    • Levcromakalim phosphate ester
    • 3U3LYD9HK6
    • (3S,4R)-3,4-Dihydro-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-3-(phosphonooxy)-2H-1-benzopyran-6-carbonitrile
    • Levcromakalim phosphate
    • CHEMBL4596970
    • CS-0641174
    • SCHEMBL16983291
    • (3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)- 3,4-dihydro-2H-1-benzopyran-3-yl dihydrogen phosphate
    • HY-152847
    • 1802655-72-6
    • Foslevcromakalim
    • GLXC-26886
    • インチ: 1S/C16H19N2O6P/c1-16(2)15(24-25(20,21)22)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)23-16/h5-6,8,14-15H,3-4,7H2,1-2H3,(H2,20,21,22)/t14-,15+/m1/s1
    • InChIKey: JRUHOGHWZXTUMZ-CABCVRRESA-N
    • SMILES: P(=O)(O)(O)O[C@@H]1C(C)(C)OC2C=CC(C#N)=CC=2[C@H]1N1C(CCC1)=O

計算された属性

  • 精确分子量: 366.09807333g/mol
  • 同位素质量: 366.09807333g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 638
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.3
  • トポロジー分子極性表面積: 120Ų

じっけんとくせい

  • 密度みつど: 1.48±0.1 g/cm3(Predicted)
  • Boiling Point: 599.6±60.0 °C(Predicted)
  • 酸度系数(pKa): 1.76±0.10(Predicted)

Foslevcromakalim Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P029Z6Z-10mg
Foslevcromakalim
1802655-72-6 99%
10mg
$746.00 2024-06-18
1PlusChem
1P029Z6Z-100mg
Foslevcromakalim
1802655-72-6 99%
100mg
$3699.00 2024-06-18
MedChemExpress
HY-152847-1mg
Foslevcromakalim
1802655-72-6 99.52%
1mg
¥1772 2024-04-19
1PlusChem
1P029Z6Z-25mg
Foslevcromakalim
1802655-72-6 99%
25mg
$1467.00 2024-06-18
MedChemExpress
HY-152847-10mg
Foslevcromakalim
1802655-72-6 99.52%
10mg
¥6200 2024-04-19
MedChemExpress
HY-152847-5mg
Foslevcromakalim
1802655-72-6 99.52%
5mg
¥3900 2024-04-19
1PlusChem
1P029Z6Z-50mg
Foslevcromakalim
1802655-72-6 99%
50mg
$2325.00 2024-06-18
1PlusChem
1P029Z6Z-5mg
Foslevcromakalim
1802655-72-6 99%
5mg
$483.00 2024-06-18
MedChemExpress
HY-152847-10mM*1 mL in DMSO
Foslevcromakalim
1802655-72-6 99.52%
10mM*1 mL in DMSO
¥4290 2024-04-19

Foslevcromakalim 関連文献

Foslevcromakalimに関する追加情報

Introduction to Foslevcromakalim (CAS No. 1802655-72-6)

Foslevcromakalim, a compound with the chemical identifier CAS No. 1802655-72-6, represents a significant advancement in the field of pharmaceutical research and development. This compound has garnered considerable attention due to its unique pharmacological properties and potential applications in therapeutic interventions. Foslevcromakalim belongs to a class of molecules known for their ability to modulate cellular signaling pathways, making it a promising candidate for various medical conditions.

The chemical structure of Foslevcromakalim is meticulously designed to interact with specific biological targets, thereby eliciting desired physiological responses. Its molecular framework incorporates elements that enhance binding affinity and selectivity, which are critical factors in drug design. The compound's efficacy and safety profile have been subjects of extensive research, with studies highlighting its potential in treating conditions related to smooth muscle contraction and relaxation.

Recent advancements in the study of Foslevcromakalim have revealed its role in modulating the activity of the large-conductance calcium-activated potassium (BKCa) channels. These channels play a pivotal role in regulating cellular excitability and are implicated in various physiological processes, including vasodilation and bronchodilation. The ability of Foslevcromakalim to selectively enhance BKCa channel activity has opened new avenues for treating cardiovascular and respiratory disorders.

In clinical settings, Foslevcromakalim is being explored for its potential in managing conditions such as hypertension and pulmonary arterial hypertension. Preclinical studies have demonstrated that the compound can significantly reduce blood pressure by promoting vasodilation without affecting heart rate or cardiac output. Additionally, its bronchodilatory effects make it a candidate for treating chronic obstructive pulmonary disease (COPD) and asthma.

The development of Foslevcromakalim has been influenced by the growing understanding of molecular mechanisms underlying various diseases. Researchers have leveraged cutting-edge technologies such as high-throughput screening and computational modeling to optimize the compound's structure for enhanced therapeutic efficacy. These efforts have led to the identification of novel analogs with improved pharmacokinetic profiles.

One of the most compelling aspects of Foslevcromakalim is its potential to address unmet medical needs by targeting multiple disease pathways simultaneously. For instance, studies suggest that the compound can exert both anti-hypertensive and anti-inflammatory effects, making it a versatile therapeutic agent. This multifaceted approach is particularly promising in treating complex diseases that involve multiple pathological processes.

The synthesis of Foslevcromakalim involves sophisticated chemical methodologies that ensure high purity and yield. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct its complex molecular framework. These methods not only enhance the efficiency of production but also ensure that the final product meets stringent quality standards.

Regulatory agencies have closely monitored the development of Foslevcromakalim, recognizing its potential as a next-generation therapeutic agent. Clinical trials are currently underway to evaluate its safety and efficacy in human populations. The results from these trials are expected to provide valuable insights into its therapeutic potential and guide future clinical applications.

The impact of Foslevcromakalim extends beyond its direct therapeutic applications. It serves as a valuable tool for researchers studying cellular signaling pathways and drug mechanisms. By providing a deeper understanding of how these pathways function, Foslevcromakalim can accelerate the discovery of new drugs targeting similar pathways.

In conclusion, Foslevcromakalim (CAS No. 1802655-72-6) represents a significant breakthrough in pharmaceutical research. Its unique pharmacological properties, coupled with its potential to address multiple disease pathways, make it a promising candidate for various therapeutic interventions. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in modern medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1802655-72-6)Foslevcromakalim
A977683
Purity:99%/99%/99%
はかる:1mg/5mg/10mg
Price ($):222.0/489.0/777.0